molecular formula C22H21ClN2O3S B298626 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide

Cat. No. B298626
M. Wt: 428.9 g/mol
InChI Key: QYFLWBFZGKKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide, also known as CB-13, is a synthetic compound that belongs to the family of aminoalkylindoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide acts as a partial agonist of the CB2 receptor, which modulates the activity of immune cells. CB2 receptor activation has been shown to have anti-inflammatory and immunomodulatory effects. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system. However, its affinity for CB1 is much lower than for CB2, and its effects on CB1 are not well understood.
Biochemical and Physiological Effects:
2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of inflammation and autoimmune diseases. It has also been shown to have analgesic effects in animal models of pain. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has been investigated for its potential anticancer effects, as CB2 receptors are overexpressed in some cancer cells. However, more research is needed to determine its efficacy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has several advantages for lab experiments, including its high affinity for the CB2 receptor, its selective binding to CB2 over CB1, and its ability to modulate immune cell activity. However, there are also limitations to its use, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide. One direction is to optimize its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is to investigate its potential applications in other fields, such as neuroscience and neurodegenerative diseases. Additionally, the development of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide analogs with improved selectivity and efficacy could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide involves the reaction of 4-chlorobenzylamine with 4-methylphenylsulfonyl chloride, followed by the addition of N-phenylacetyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide. This synthesis method has been optimized to produce high yields of 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide with high purity.

Scientific Research Applications

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells. 2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide has been used as a tool compound to study the role of CB2 receptors in various physiological and pathological conditions, including inflammation, pain, and cancer.

properties

Product Name

2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-17-7-13-21(14-8-17)29(27,28)25(15-18-9-11-19(23)12-10-18)16-22(26)24-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

QYFLWBFZGKKPPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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